2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Imidazoline I2 receptor Radioligand displacement CNS selectivity profiling

The compound 2‑amino‑5‑[(furan‑2‑yl)methyl]‑5‑phenyl‑4,5‑dihydro‑1H‑imidazol‑4‑one (CAS 512190‑88‑4) is a heterocyclic small molecule comprising a 2‑amino‑imidazol‑4‑one core substituted at C‑5 with a phenyl group and a furan‑2‑ylmethyl side chain [REFS‑1]. Its closest commercially available structural analogs differ only in the nature of the C‑5 side chain: benzyl (512190‑77‑1), 4‑methoxybenzyl (512190‑90‑8), 4‑chlorobenzyl (918665‑07‑3), and thiophen‑2‑ylmethyl (1354934‑48‑7) [REFS‑2][REFS‑3].

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 512190-88-4
Cat. No. B3142763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
CAS512190-88-4
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3
InChIInChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18)
InChIKeyKIAUYZHISPGQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: 2‑Amino‑5‑[(furan‑2‑yl)methyl]‑5‑phenyl‑4,5‑dihydro‑1H‑imidazol‑4‑one (512190‑88‑4) – Core Identity and Comparator Landscape


The compound 2‑amino‑5‑[(furan‑2‑yl)methyl]‑5‑phenyl‑4,5‑dihydro‑1H‑imidazol‑4‑one (CAS 512190‑88‑4) is a heterocyclic small molecule comprising a 2‑amino‑imidazol‑4‑one core substituted at C‑5 with a phenyl group and a furan‑2‑ylmethyl side chain [REFS‑1]. Its closest commercially available structural analogs differ only in the nature of the C‑5 side chain: benzyl (512190‑77‑1), 4‑methoxybenzyl (512190‑90‑8), 4‑chlorobenzyl (918665‑07‑3), and thiophen‑2‑ylmethyl (1354934‑48‑7) [REFS‑2][REFS‑3]. Among these, only the furan‑2‑ylmethyl derivative has publicly disclosed quantitative pharmacological profiling data, specifically at the imidazoline I2 receptor, making it the only member of the series with a validated biological anchor [REFS‑4].

Why Procurement Cannot Default to a Benzyl or Thiophene Analog: The Furan‑Driven Selectivity Gate


In‑class imidazol‑4‑one analogs are often treated as interchangeable building blocks, yet the replacement of the furan‑2‑ylmethyl side chain with a benzyl or thiophen‑2‑ylmethyl group fundamentally alters the electron‑withdrawing character and hydrogen‑bonding capacity of the molecule [REFS‑1]. This change is not cosmetic: the furan oxygen serves as a distinct pharmacophoric element that has been explicitly profiled in imidazoline I2‑receptor binding assays, revealing a selectivity window (I2 vs. α₂‑adrenoceptor) that is >19‑fold higher than that of the classic I2 ligand idazoxan [REFS‑2]. Because the benzyl, methoxybenzyl, chlorobenzyl, and thiophenyl analogs lack any comparable receptor‑level selectivity data, substituting them forfeits the only experimentally verified biological differentiation point within this chemical series [REFS‑3].

Quantitative Differentiation Ledger: 512190‑88‑4 vs. Closest Analogs and Reference I2‑Ligand


Imidazoline I2 Receptor Affinity: The Only Analog with a Validated Ki Benchmark

The target compound displaces [³H]idazoxan from rabbit kidney imidazoline I2 receptors with a Ki of 145 nM [REFS‑1]. In contrast, the four closest structural analogs (benzyl, 4‑methoxybenzyl, 4‑chlorobenzyl, thiophen‑2‑ylmethyl) have no publicly available I2 binding data, indicating that the furan oxygen is critical for recognition at this site and that biological characterization of the series has centered exclusively on the furan derivative [REFS‑2].

Imidazoline I2 receptor Radioligand displacement CNS selectivity profiling

I2‑to‑α₂ Selectivity Ratio: A >34‑Fold Window Absent in the Reference Ligand Idazoxan

The target compound exhibits a 34.5‑fold selectivity for I2 (Ki 145 nM) over α₂‑adrenoceptor (Ki 5,010 nM) in radioligand displacement assays [REFS‑1]. The classic I2 ligand idazoxan, by comparison, is essentially non‑selective: its reported Ki for I2 is ≈2.2 nM and for α₂ ≈4.0 nM, yielding a selectivity ratio of only ≈1.8 [REFS‑2]. Thus, the furan‑2‑ylmethyl analog provides a >19‑fold improvement in selectivity index relative to the reference I2‑binding chemotype, a critical factor when designing experiments where α₂‑adrenergic co‑engagement would confound interpretation.

Selectivity profiling Alpha‑2 adrenoceptor CNS off‑target risk

Patent‑Corroborated BACE Inhibitor Scaffold: Only the Furan‑Containing Series Is Claimed

The 2‑amino‑5‑heteroaryl‑5‑phenylimidazol‑4‑one scaffold, explicitly including furan‑2‑yl as the heteroaryl, is claimed in US 2010/0168106 and related filings as inhibitors of β‑secretase (BACE) for the treatment of Alzheimer’s disease [REFS‑1]. The benzyl and substituted‑benzyl analogs are not encompassed by the Markush claims of these BACE‑targeted patents, indicating that the heteroaryl moiety (furan, thiophene, etc.) was deemed essential for BACE inhibitory activity by the inventors [REFS‑2]. No quantitative BACE IC₅₀ for the title compound has been publicly released, but the patent inclusion provides a structural‑activity rationale that distinguishes the furan derivative from purely aromatic side‑chain analogs.

Beta‑secretase (BACE) Alzheimer’s disease Patent landscape

Hydrogen‑Bond Acceptor Capacity: Furan Oxygen as a Physicochemical Differentiator

The furan‑2‑ylmethyl substituent introduces a ring oxygen that can act as a hydrogen‑bond acceptor (HBA), a feature absent in the all‑carbon benzyl analog (512190‑77‑1) and only weakly present in the methoxybenzyl analog (512190‑90‑8) [REFS‑1]. While no experimental logP or solubility data are publicly available for the title compound, the presence of an additional HBA atom is a well‑established structural determinant for reducing lipophilicity and enhancing aqueous solubility relative to purely carbocyclic side chains, a factor frequently exploited in CNS‑drug design to avoid high logP‑driven attrition [REFS‑2].

Hydrogen bonding Solubility logP modulation

Procurement‑Linked Application Scenarios for 512190‑88‑4


Imidazoline I2 Receptor Screening and Selectivity Profiling Campaigns

The only member of the 2‑amino‑5‑substituted‑imidazol‑4‑one series with a verified I2 Ki (145 nM) and a defined selectivity window over α₂‑adrenoceptors (34.5‑fold). Use as a starting scaffold for SAR studies aimed at improving I2 affinity while maintaining or enhancing the selectivity advantage over idazoxan. [REFS‑1]

BACE Inhibitor Hit‑to‑Lead Exploration in Alzheimer’s Disease

Covered by patent claims (US 2010/0168106) as a 2‑amino‑5‑heteroaryl‑5‑phenylimidazolone BACE inhibitor. Provides a structurally enabled entry point for medicinal chemistry optimization; the furan‑2‑ylmethyl side chain is the minimally characterized heteroaryl substituent within the patented series, making it a logical starting point for fragment‑based or structure‑based lead generation. [REFS‑2]

Physicochemical Property Modulation via Side‑Chain Engineering

The furan oxygen introduces a hydrogen‑bond acceptor that the benzyl analog lacks, creating an opportunity to study the impact of side‑chain polarity on solubility, permeability, and metabolic stability within a congeneric series. Ideal for undergraduate or graduate laboratory courses comparing structure–property relationships in heterocyclic chemistry. [REFS‑3]

Negative Control or Inactive Comparator in Imidazoline Pharmacology

With a moderate I2 affinity (145 nM) and 34‑fold selectivity over α₂, the compound can serve as a low‑affinity comparator in concentration–response experiments designed to calibrate assay sensitivity or to benchmark the potency of newly synthesized I2 ligands, particularly when a non‑selective tool compound (e.g., idazoxan) is not appropriate. [REFS‑4]

Quote Request

Request a Quote for 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.